3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride is a chemical compound that belongs to the class of oxatriazoles. This compound is characterized by the presence of a chloro-substituted methylphenyl group attached to an oxatriazolium ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride typically involves the reaction of 3-chloro-2-methylphenyl hydrazine with an appropriate oxatriazole precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the oxatriazolium ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxatriazolium ring to its reduced form.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-methylphenyl hydrazine hydrochloride
- 3-chloro-2-methylphenyl isocyanate
- 3-chloro-2-methylbenzenamine
Uniqueness
3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride is unique due to its oxatriazolium ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C8H10Cl2N4O |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
3-(3-chloro-2-methylphenyl)-2H-oxatriazol-2-ium-5-amine;chloride |
InChI |
InChI=1S/C8H9ClN4O.ClH/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13;/h2-4,12H,1H3,(H2,10,11);1H |
InChI Key |
QFGLIIGBBQLMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2[NH2+]OC(=N2)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.